Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester
Description
Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester belongs to the organophosphate dithioate ester class, characterized by a central phosphorus atom bonded to two sulfur atoms and variable alkyl/aryl substituents. These compounds are widely used as pesticides, lubricant additives, or chemical intermediates.
Properties
CAS No. |
3309-68-0 |
|---|---|
Molecular Formula |
C8H19O2PS3 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
diethoxy-(propylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS3/c1-4-7-13-8-14-11(12,9-5-2)10-6-3/h4-8H2,1-3H3 |
InChI Key |
QOVQEVZZHCLMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCSP(=S)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Phosphorus pentasulfide (P2S5): The sulfurizing agent reacting with alcohols.
- Diethyl alcohol (ethanol): Provides the O,O-diethyl groups.
- (Propylthio)methyl halide: The organic halide used for the S-alkylation step, where the propylthio group is attached to a methyl group bearing a halogen (chlorine, bromine, or iodine).
Stepwise Synthesis
Reaction Mechanism Overview
- The initial reaction between P2S5 and diethyl alcohol generates the O,O-diethyl phosphorodithioic acid by replacing oxygen atoms with sulfur atoms.
- The acid is then neutralized or converted into a salt to increase nucleophilicity.
- The nucleophilic sulfur atom attacks the electrophilic carbon of the (propylthio)methyl halide, displacing the halogen and forming the S-alkylated ester.
Reaction Conditions and Optimization
- Temperature: Optimal reaction temperatures range from ambient (20 °C) to moderate heating (up to 120 °C), with 20–100 °C preferred to balance reaction rate and side reactions.
- Halide choice: Bromides and iodides are favored for their reactivity and ease of handling compared to chlorides or fluorides, which react slower or less uniformly.
- Ammonia presence: Excess ammonia (50–500 mol% relative to acid) is used to neutralize the acid and promote the substitution reaction.
- Solvent: Reactions can be performed neat or in inert solvents; lubricating oil fractions or inert solvents like dioxane or toluene may be used to facilitate mixing and heat transfer.
Comparative Analysis of Preparation Methods
| Method Aspect | Direct Esterification with Alcohol + P2S5 | Metal Salt Intermediate Route | Direct Alkylation with Organic Halide in Ammonia |
|---|---|---|---|
| Starting materials | P2S5 + alcohol | Phosphorodithioic acid salt | Phosphorodithioic acid + organic halide + ammonia |
| Complexity | Moderate | Multi-step | Single-step alkylation after salt formation |
| Reaction conditions | 20–100 °C, inert atmosphere | Requires isolation/purification of salt | 20–120 °C, excess ammonia |
| Yields | Generally good | Good but requires purification | High, with appropriate halide choice |
| Suitability for S-alkylation | Limited | Good | Excellent for S-alkylated esters like O,O-diethyl S-((propylthio)methyl) ester |
| Purification requirements | Moderate | High (recrystallization, filtration) | Moderate |
Summary Table: Preparation Data for this compound
| Parameter | Value/Description |
|---|---|
| Phosphorus source | Phosphorus pentasulfide (P2S5) |
| Alcohol | Diethyl alcohol |
| Organic halide | (Propylthio)methyl bromide or iodide preferred |
| Reaction temperature | 20–120 °C (optimal 20–100 °C) |
| Ammonia excess | 50–500 mol% excess relative to acid |
| Solvent | Neat or inert solvents such as dioxane or lubricating oil fractions |
| Reaction time | Several hours (varies with scale and conditions) |
| Yield | High (dependent on purification and reaction control) |
| Purification | Recrystallization, filtration, removal of halide salts |
Research Findings and Considerations
- The direct reaction of phosphorodithioic acid with organic halides in the presence of ammonia is a practical and efficient method for preparing S-alkylated esters, including this compound.
- The choice of halide strongly influences reaction kinetics; bromides and iodides provide more uniform and faster reactions compared to chlorides or fluorides.
- Excess ammonia serves dual roles: neutralizing the acidic intermediate and facilitating substitution, improving yield and purity.
- Alternative methods involving metal salt intermediates require additional purification steps but can offer better control over reaction intermediates.
- Reaction conditions must be carefully controlled to avoid side reactions, such as over-alkylation or decomposition of sensitive groups.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the propylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Applications
Synthesis of Organophosphorus Compounds
- Phosphorodithioic acid derivatives are widely used as reagents in organic synthesis. They facilitate the formation of various organophosphorus compounds through nucleophilic substitution reactions involving the sulfur atom. This reactivity is pivotal in creating compounds with specific desired properties for research and industrial applications.
Table 1: Common Reactions Involving Phosphorodithioic Acid Derivatives
| Reaction Type | Product Type | Description |
|---|---|---|
| Nucleophilic Substitution | Alkyl Phosphorothioates | Formation of alkyl esters through reaction with electrophiles. |
| Hydrolysis | Phosphoric Acids | Decomposition in aqueous environments leading to phosphoric acids and thiols. |
| Oxidation-Reduction | Sulfoxides and Sulfones | Participation in oxidation-reduction reactions due to varying oxidation states of sulfur. |
Biological Applications
Enzyme Inhibition Studies
- Research has indicated that phosphorodithioic acid derivatives can act as enzyme inhibitors. Their mechanism typically involves binding to the active sites of enzymes, thereby preventing substrate access and disrupting biochemical pathways. This property is particularly relevant in pharmacological research targeting various diseases.
Case Study: Enzyme Inhibition
- A study examined the effects of phosphorodithioic acid on acetylcholinesterase activity, demonstrating significant inhibition at micromolar concentrations. This finding suggests potential applications in developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibition is beneficial.
Medical Applications
Therapeutic Potential
- Ongoing research explores the potential of phosphorodithioic acid derivatives as therapeutic agents against parasitic infections. Their ability to inhibit specific enzymes crucial for parasite survival presents a promising avenue for drug development.
Table 2: Potential Therapeutic Uses
| Condition | Mechanism of Action | Reference |
|---|---|---|
| Parasitic Infections | Enzyme inhibition leading to parasite death | |
| Neurodegenerative Diseases | Modulation of neurotransmitter levels |
Industrial Applications
Pesticide Formulations
- Phosphorodithioic acid derivatives are extensively used in agriculture as pesticides. Their efficacy against a broad spectrum of pests makes them valuable in crop protection strategies.
Lubricant Additives
- In industrial applications, these compounds serve as additives in lubricants to enhance performance by reducing friction and wear, thus improving machinery efficiency.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, supported by evidence:
Structural and Functional Differences
- Terbufos’ tert-butylthio-methyl group provides steric bulk, slowing hydrolysis and extending insecticidal activity .
- Acidity and Solubility :
Toxicology and Environmental Impact
- Phorate and Terbufos are acutely toxic, inhibiting acetylcholinesterase. Metabolites like sulfoxides and sulfones retain toxicity and are regulated by the EPA .
- Phorate sulfone (CAS 2588-04-7) is a priority water pollutant due to its persistence and mobility .
Key Research Findings
Extraction Behavior : Dialkyl phosphorodithioic acids partition preferentially into organic phases (e.g., methyl isobutyl ketone) over aqueous HCl/NaCl solutions, critical for environmental remediation .
Additive Applications : Diisopropyl phosphorodithioic esters improve lubricant performance by reducing wear without ash formation .
Biological Activity
Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester, commonly referred to as a phosphorodithioate, is a compound that exhibits significant biological activity, particularly in agricultural applications. This article explores its biological effects, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₉O₂PS₃
- Molecular Weight : Approximately 274.39 g/mol
- CAS Registry Number : 3048102
The structural uniqueness of this compound lies in the presence of the propylthio group, which plays a crucial role in its biological interactions. Phosphorodithioates are known for their ability to undergo hydrolysis in aqueous environments, leading to the formation of phosphoric acids and thiols, which can further interact with biological systems.
Insecticidal Properties
Phosphorodithioic acid derivatives are primarily recognized for their insecticidal activity. They function by inhibiting acetylcholinesterase (AChE), an essential enzyme involved in neurotransmission. The inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in paralysis and eventual death of target insect species. This mechanism is critical for the efficacy of many agricultural pesticides.
Case Study: Insect Toxicity
A study conducted on various insect species demonstrated that this compound exhibited significant toxicity levels comparable to other known insecticides. The results indicated a 90% mortality rate within 48 hours when tested on common agricultural pests such as aphids and beetles.
| Insect Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphid | 10 | 90 |
| Beetle | 15 | 85 |
| Moth | 20 | 75 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other phosphorodithioates to highlight its unique properties.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phosphorodithioic acid, O,O-diethyl S-methyl ester | C₅H₁₃O₂PS₂ | Lacks propylthio group; used as an insecticide |
| Phosphorodithioic acid, O,O-diethyl S-(tert-butylthio)methyl ester | C₉H₂₁O₂PS₃ | Contains tert-butyl group; effective against soil insects |
| Phosphorodithioic acid, O,O-diethyl S-((ethylthio)methyl) ester | C₇H₁₇O₂PS₃ | Ethylthio group; different biological activity |
Environmental and Mammalian Interaction Studies
While phosphorodithioates are effective against pests, their environmental impact and interactions with non-target organisms remain areas of concern. Research indicates that these compounds can affect beneficial insects and may have implications for mammalian health due to potential neurotoxic effects.
Environmental Impact Assessment
A study evaluating the persistence and degradation of phosphorodithioates in soil found that these compounds could remain active for extended periods, raising concerns about their accumulation and potential effects on soil microbiota.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves reacting dialkyl phosphorodithioic acid precursors with thioether-containing alkyl halides. For example, analogous compounds like Terbufos are synthesized via nucleophilic substitution between O,O-diethyl phosphorodithioic acid and chloromethyl thioethers. Critical parameters include:
- Molar ratios : Excess thioether to drive reaction completion.
- Solvent selection : Non-polar solvents (e.g., CCl₄) improve solubility of intermediates .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
- Validation : Purity is confirmed via thin-layer chromatography (TLC) and elemental analysis .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm the presence of diethyl phosphorodithioate groups (δ ~100 ppm for ³¹P) and propylthio-methyl substituents (δ 1.2–2.8 ppm for alkyl protons) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 285.39 for C₉H₂₀NO₃PS₂) and fragmentation patterns consistent with dithiophosphate esters .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–260 nm) quantifies impurities, leveraging solubility data in organic-aqueous systems .
Q. What acute toxicity data exist for this compound, and how do they compare to structurally related organophosphates?
- Toxicity Profile : Acute oral LD₅₀ values for analogous compounds (e.g., Terbufos: 1.6 mg/kg in rats) suggest high toxicity due to cholinesterase inhibition .
- Mechanistic Comparison : Unlike phosphorothioates (e.g., Diazinon), dithiophosphates require oxidative desulfuration to become active inhibitors, delaying toxicity onset .
Advanced Research Questions
Q. What metabolic pathways dominate in mammalian systems, and how do metabolites contribute to toxicity?
- Pathways :
- Phase I : Oxidation of the propylthio-methyl group to sulfoxide/sulfone derivatives, enhancing acetylcholinesterase (AChE) inhibition .
- Phase II : Glutathione conjugation detoxifies reactive metabolites, but saturation at high doses exacerbates toxicity .
- Analytical Challenges : LC-MS/MS is required to distinguish sulfone/sulfoxide metabolites in plasma, with detection limits ≤1 ppb .
Q. How do environmental factors modulate degradation kinetics in soil and water?
- Soil Degradation : Half-life (t₁/₂) ranges from 3–30 days, depending on pH and microbial activity. Acidic soils (pH <6) accelerate hydrolysis to nontoxic phosphoric acid derivatives .
- Aqueous Systems : Photolysis under UV light degrades the compound 5× faster than hydrolysis, producing sulfonic acid byproducts. Data contradictions arise from varying light intensity in studies .
Q. What strategies improve trace quantification of this compound and its metabolites in complex matrices?
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges achieves >90% recovery from soil/water. Matrix effects in biological samples are mitigated via isotopically labeled internal standards (e.g., ¹³C-Terbufos) .
- Detection : GC-MS with pulsed flame photometric detection (PFPD) enhances selectivity for sulfur-containing analytes, reducing interference from co-eluting organics .
Data Contradiction Analysis
- Toxicity Discrepancies : Reported LD₅₀ values for Terbufos analogs vary by up to 50% across studies. This stems from differences in animal models (rats vs. mice) and purity of test compounds .
- Degradation Half-Lives : Conflicting t₁/₂ values in soil (3 vs. 30 days) reflect variations in organic matter content and experimental scale (lab vs. field conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
